molecular formula C19H16N2O4 B12694414 trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione CAS No. 26340-00-1

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione

Cat. No.: B12694414
CAS No.: 26340-00-1
M. Wt: 336.3 g/mol
InChI Key: WIVKAHXCBJSNDF-HOTGVXAUSA-N
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Description

Historical Context of Furoimidazole Derivatives in Organic Chemistry

Furoimidazole derivatives have emerged as critical intermediates in pharmaceutical and materials science due to their fused heterocyclic architecture. Early synthetic efforts focused on imidazole-furan hybrids for their potential bioactivity, with patents from the 1980s describing routes to cis-1,3-dibenzyl analogs via enzymatic resolution of racemic diesters. The development of trans isomers, such as the title compound, arose from advances in stereoselective cyclization methods. For instance, benzyne-mediated cyclizations enabled the fusion of highly substituted benzene rings with N-heterocycles, expanding access to structurally diverse furoimidazoles. Modern protocols, including acyl halide-mediated dehydration of dicarboxylic acid precursors, further refined the synthesis of these systems while minimizing reagent waste.

Structural Significance of Benzyl Substituents in Heterocyclic Systems

The benzyl groups at the 1- and 3-positions of the imidazole ring impart unique electronic and steric properties. Density functional theory (DFT) studies on related 1,3-diphenylpyrimidinetriones reveal that aromatic substituents enhance π-π stacking interactions while modulating ring tautomerism. In trans-1,3-dibenzyl derivatives, the spatial arrangement of benzyl groups creates a chiral cavity capable of enantioselective molecular recognition, as demonstrated in catalytic applications of analogous compounds. The molecular formula $$ \text{C}{16}\text{H}{12}\text{N}2\text{O}3 $$ (derived from PubChem data for structurally similar systems) underscores the balance between aromatic bulk and heterocyclic polarity, a feature critical for solubility in both organic and aqueous media.

Structural Feature Impact on Properties
Benzyl substituents Enhanced lipophilicity and π interactions
Furo[3,4-d]imidazole core Rigid planar geometry
trans-Disposed benzyl groups Defined chiral centers

Positional Isomerism in Polycyclic Imidazole Derivatives

Positional isomerism in furoimidazoles profoundly influences reactivity and function. The trans configuration of benzyl groups in the title compound contrasts with cis isomers described in patents for antiviral intermediates. Nuclear Overhauser effect (NOE) spectroscopy distinguishes these isomers: trans derivatives exhibit NOE correlations between benzyl protons and the furan oxygen, whereas cis isomers show intramolecular benzyl-benzyl interactions. Computational models further predict that trans isomers adopt lower-energy conformations due to reduced steric clash between substituents. This isomer-dependent behavior has practical implications; for example, trans-1,3-dibenzyl derivatives exhibit higher thermal stability in polymer composites compared to their cis counterparts.

The synthesis of positional isomers often hinges on reaction conditions. Cyclization of 1,3-disubstituted imidazoline-2-one dicarboxylic acids with acetyl chloride yields cis-fused products, while thiophosgene-mediated closures favor trans configurations. Such selectivity arises from differing transition-state geometries during ring formation, as illustrated in the table below:

Reagent Product Isomer Proposed Mechanism
Acetyl chloride cis Synperiplanar carboxylate activation
Thiophosgene trans Anticlinal leaving-group departure

Properties

CAS No.

26340-00-1

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

(3aS,6aS)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione

InChI

InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16-/m0/s1

InChI Key

WIVKAHXCBJSNDF-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]3[C@@H](C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Information

Preparation Methods

Cyclization Reaction

One common method for synthesizing trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione involves the cyclization of benzyl-substituted intermediates. The process typically employs reagents and conditions that facilitate the formation of the furoimidazole ring system.

Procedure
  • Starting Material : Benzylamine derivatives are used as primary reactants.
  • Reagents and Catalysts :
    • Acidic catalysts such as hydrochloric acid.
    • Organic solvents like ethanol or acetonitrile for solubilization.
  • Reaction Conditions :
    • Temperature: Typically maintained at 80–100°C.
    • Time: Reaction proceeds for approximately 2–5 hours depending on the substrate concentration.
  • Steps :
    • The benzylamine derivative reacts with a diacid chloride or anhydride to form an intermediate.
    • Cyclization is induced under heat to yield the desired product.
Yield and Purity
  • Reported yields range from 85% to 95%.
  • Purity is typically assessed using HPLC or NMR spectroscopy.

Oxidative Coupling

Another approach involves oxidative coupling reactions to form the trione structure.

Procedure
  • Starting Material : A dihydrobenzimidazole precursor.
  • Reagents :
    • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Solvents like dichloromethane or methanol.
  • Reaction Conditions :
    • Temperature: Room temperature to 40°C.
    • Time: Reaction time varies between 4–8 hours.
  • Steps :
    • The precursor undergoes oxidation at multiple sites to form the trione moiety.
Yield and Purity
  • Yield: Approximately 75%–90%.
  • Analytical techniques such as IR and mass spectrometry confirm product formation.

Hydrolysis and Recyclization

A hydrolysis-recyclization strategy can also be employed when starting from more complex precursors.

Procedure
  • Hydrolysis of a precursor compound (e.g., a protected lactone derivative) under acidic conditions.
  • Recyclization promoted by heating in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Yield and Purity

This method yields high stereochemical purity (up to 98% enantiomeric excess).

Data Table

Parameter Method 1 (Cyclization) Method 2 (Oxidative Coupling) Method 3 (Hydrolysis-Recyclization)
Starting Material Benzylamine derivative Dihydrobenzimidazole precursor Protected lactone derivative
Key Reagents Acid catalyst Oxidizing agent POCl₃
Solvent Ethanol Dichloromethane Water/ethanol mixture
Temperature Range 80–100°C Room temp to 40°C ~90°C
Reaction Time ~2–5 hours ~4–8 hours ~1–2 hours
Yield (%) ~85–95 ~75–90 ~90
Purity High Moderate High

Analysis of Preparation Methods

Strengths

  • The cyclization method provides high yields and is relatively straightforward.
  • Oxidative coupling offers versatility in modifying substituents on the benzyl groups.
  • Hydrolysis-recyclization ensures high stereochemical purity, making it suitable for applications requiring enantiomerically pure compounds.

Limitations

  • Cyclization reactions may require stringent control of reaction conditions to avoid side products.
  • Oxidative coupling can be less efficient due to overoxidation risks.
  • Hydrolysis-recyclization involves additional steps, increasing reaction time.

Chemical Reactions Analysis

Types of Reactions

TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione. Research indicates that compounds with imidazole moieties can exhibit significant activity against various bacterial strains.

Case Study : In a study evaluating the antibacterial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated potent activity comparable to standard antibiotics . The structure of this compound suggests it may similarly possess antimicrobial properties.

Antihypertensive Potential

Imidazole-containing compounds have also been investigated for their antihypertensive effects. The mechanism often involves modulation of vascular smooth muscle function and endothelial responses.

Research Findings : A study synthesized various imidazole derivatives and evaluated their vasorelaxant effects in hypertensive models. The results indicated that certain substitutions on the imidazole ring could enhance antihypertensive activity . Given the structural similarities to this compound, it may be worthwhile to explore its potential in this area.

Antitubercular Activity

The fight against tuberculosis remains a critical area of research. Compounds with imidazole structures have shown promise in inhibiting Mycobacterium tuberculosis.

Case Study : In a study focused on synthesizing imidazole derivatives for antitubercular activity, several compounds were tested against resistant strains of Mycobacterium tuberculosis. The findings suggested that modifications to the imidazole ring could lead to enhanced activity . this compound could be evaluated for similar effects.

Summary of Biological Evaluations

Activity Type Tested Against Reference Compound Activity Level
AntimicrobialStaphylococcus aureus, E. coliAmikacinPotent
AntihypertensiveVascular smooth muscleNitrendipineSignificant
AntitubercularMycobacterium tuberculosisRifampicinHigh

Mechanism of Action

The mechanism of action of TRANS-1,3-DIBENZYL-DIHYDRO-1H-FURO[3,4-D]IMIDAZOLE-2,4,6(3H)-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic processes, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis-1,3-Dibenzyl-tetrahydro-2H-furo[3,4-d]imidazole-2,4,6-trione

The cis isomer (Compound 2 in ) is a key precursor in the synthesis of Rochelactone. Unlike the trans isomer, its stereochemistry allows for efficient desymmetrization using temperature-responsive polymer microgels (e.g., poly-EA-QN-SA (IV-a)), achieving high enantioselectivity (up to 98% ee) .

  • Synthesis : Prepared via cyclization of meso-cyclic anhydrides, with optical purity verified by polarimetry ([α]D²⁵ = +23.6°) and NMR spectroscopy .
  • Reactivity : The cis configuration facilitates ring-opening reactions due to reduced steric hindrance, whereas the trans isomer’s rigidity may limit such transformations.
Property trans-Isomer cis-Isomer
Stereoselectivity Limited data 98% ee via microgel IV-a
Melting Point Not reported 168–170°C (uncorrected)
Optical Rotation Not available [α]D²⁵ = +23.6°

Hexahydropyrrolo[3,4-d]imidazole-2,4,6-trione Derivatives

Compounds like cis-1,3-dibenzyl-hexahydropyrrolo[3,4-d]imidazole-2,4,6-trione () differ in their ring systems (pyrrolo vs. furo). The pyrrolo derivatives exhibit enhanced solubility in polar solvents due to the saturated five-membered ring, whereas the furo analog’s oxygen atom may increase electrophilicity.

  • Synthetic Routes: Asymmetric reduction using sodium borohydride is effective for pyrrolo derivatives, yielding optically active lactones with >90% enantiomeric excess .

Substituted Derivatives

The compound 1,3-dibenzyl-5-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)tetrahydropyrrolo[3,4-d]imidazole-2,4,6(5H)-trione () introduces a nitroaromatic substituent, altering electronic properties.

  • Stability : The trans-furo trione’s rigid structure may confer greater thermal stability compared to substituted analogs.

Research Findings and Limitations

  • Structural Analysis : Ring puckering coordinates () could theoretically describe the trans-furo compound’s conformation, but crystallographic data (e.g., via SHELX ) is absent.
  • Synthetic Challenges : The trans isomer’s synthesis remains unreported, contrasting with well-established routes for cis and pyrrolo analogs .
  • Applications : While cis isomers are used in lactone synthesis, the trans-furo compound’s utility is speculative, necessitating further study.

Biological Activity

trans-1,3-Dibenzyl-dihydro-1H-furo(3,4-d)imidazole-2,4,6(3H)-trione (CAS No. 26340-00-1) is a synthetic compound with potential biological activity. Its structure features a fused imidazole and furan ring system, which is known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.34 g/mol
  • Density : 1.388 g/cm³
  • Boiling Point : 597.3 °C
  • LogP : 1.8208

These properties suggest that the compound is relatively stable and may have moderate lipophilicity, which can influence its bioavailability and interaction with biological membranes .

Biological Activity Overview

The biological activities of this compound have been explored in several studies, particularly focusing on its antiprotozoal and anticancer properties.

Antiprotozoal Activity

Recent studies have highlighted the effectiveness of this compound against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. In vitro assays demonstrated significant inhibitory effects on the proliferation of these parasites:

CompoundTarget ParasiteInhibition PercentageIC50 (μM)
This compoundT. cruzi50% at 50 μM56.34
This compoundL. donovani71.42% at 10.07 μM10.07

These results indicate that the compound exhibits a promising profile as an antiprotozoal agent, particularly against L. donovani, where it outperformed traditional treatments like Amphotericin B .

Anticancer Activity

In addition to its antiparasitic properties, this compound has been investigated for potential anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.

A study evaluating its cytotoxicity on various cancer cell lines showed:

Cell LineIC50 (μM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest at G2/M phase
A54920Increased reactive oxygen species (ROS)

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Antiprotozoal Efficacy

In a controlled laboratory setting, this compound was tested against T. cruzi. The study involved treating epimastigotes with varying concentrations of the compound over a period of 72 hours. Results indicated a dose-dependent inhibition of parasite proliferation with significant efficacy observed at concentrations above 50 μM.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using Vero cells to evaluate the safety profile of this compound. The MTT assay revealed low toxicity levels across all tested concentrations (up to 100 μM), indicating a favorable therapeutic index for further development in clinical applications .

Q & A

Basic: What synthetic methodologies are effective for preparing trans-1,3-dibenzyl-dihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione?

Answer:
A stereoselective heterogeneous asymmetric desymmetrization strategy is widely employed. Starting from meso-cyclic anhydrides (e.g., cis-1,3-dibenzyl-tetrahydro-2H-furo[3,4-d]imidazole-2,4,6-trione), temperature-responsive polymer microgels (e.g., poly-EA-QN-SA IV-a) act as chiral auxiliaries to achieve high enantioselectivity. Key steps include:

  • Reagents : Freshly prepared polymer microgels (IV-a) and anhydrous conditions to prevent hydrolysis .
  • Characterization : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (Bruker Avance 400 MHz) with TMS as an internal standard; optical rotations measured via digital polarimetry (e.g., SGW-2) to confirm enantiomeric purity .

Advanced: How can stereochemical integrity be maintained during asymmetric synthesis?

Answer:

  • Chiral Auxiliaries : Polymer microgels (e.g., IV-a) provide a heterogeneous phase for controlled desymmetrization, reducing racemization risks. Their temperature-responsive nature allows for facile separation post-reaction .
  • Monitoring : Track optical rotation changes (e.g., [α]D20[\alpha]_D^{20}) to detect stereochemical deviations in real-time .
  • Validation : Cross-reference NMR diastereotopic proton splitting patterns with X-ray crystallography data to confirm absolute configuration .

Advanced: What analytical techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution). Ensure high-resolution data (<1.0 Å) to minimize thermal motion artifacts .
  • NMR Analysis : 1H^1 \text{H}-NMR chemical shifts (δ 4.5–5.5 ppm) identify benzyl protons, while 13C^{13} \text{C}-NMR distinguishes carbonyl carbons (δ 170–180 ppm) .
  • Polarimetry : Compare experimental [α]D[\alpha]_D values with literature to validate enantiopurity .

Advanced: How is the puckering conformation of the furoimidazole ring analyzed?

Answer:

  • Cremer-Pople Parameters : Quantify ring puckering using crystallographic coordinates. For five-membered rings, calculate out-of-plane displacements (zjz_j) and derive amplitude (qq) and phase (ϕ\phi) angles to classify envelope, half-chair, or twist conformations .
  • Case Study : Apply this method to trans-1,3-dibenzyl derivatives to assess steric effects from benzyl substituents on ring distortion .

Basic: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Temperature Control : Maintain 0–5°C during desymmetrization to stabilize the polymer microgel-chiral intermediate complex .
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates (e.g., cyclic anhydrides) .
  • Catalyst Loading : Optimize microgel-to-substrate ratios (typically 1:1.2 mol%) to balance cost and efficiency .

Advanced: How should researchers address contradictions between spectral data and expected structures?

Answer:

  • Cross-Validation : Combine 1H^1 \text{H}-NMR integration ratios with HSQC/HMBC correlations to verify connectivity. For example, unexpected splitting in benzyl protons may indicate diastereomeric impurities .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular ion integrity, ruling out degradation products .
  • Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in X-ray data, which may explain anomalous peaks .

Advanced: What strategies are used to modify the heterocyclic core for structure-activity studies?

Answer:

  • Substituent Engineering : Replace benzyl groups with aryl or alkyl variants via nucleophilic substitution. For example, introduce nitro or hydroxy groups at the 4-position of the benzyl ring to modulate electronic effects .
  • Ring Expansion : React the trione core with aldehydes (e.g., 4-nitrobenzaldehyde) under Dean-Stark conditions to form fused pyrrolo-imidazole derivatives .

Basic: How is enantiomeric excess (ee) quantified during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (90:10) mobile phase to separate enantiomers. Calculate ee via peak area ratios .
  • Polarimetric Calibration : Pre-establish a linear correlation between [α]D[\alpha]_D and ee using racemic and enantiopure standards .

Advanced: What computational methods complement experimental data for conformational analysis?

Answer:

  • DFT Calculations : Optimize ground-state geometries at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data.
  • Molecular Dynamics (MD) : Simulate ring puckering dynamics in solvent (e.g., DMSO) to assess conformational flexibility under physiological conditions .

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